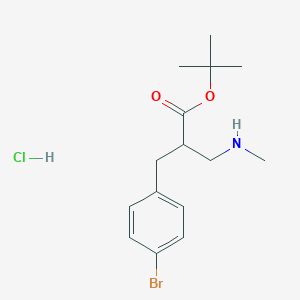
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride
説明
Tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride is a useful research compound. Its molecular formula is C15H23BrClNO2 and its molecular weight is 364.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C17H24BrNO6
- CAS Number : 1956381-63-7
- Molecular Weight : 404.28 g/mol
The structure features a tert-butyl group, a bromobenzyl moiety, and a methylamino group, which contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anticancer Activity : Compounds with bromobenzyl groups have shown promising anticancer properties. Studies suggest that the presence of halogens increases cytotoxicity against cancer cell lines due to enhanced interaction with cellular targets .
- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
- CNS Activity : Some derivatives of this class of compounds have been investigated for their psychoactive effects, indicating potential applications in treating neurological disorders .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Effects : A study on thiazole-integrated compounds demonstrated significant growth inhibition in cancer cell lines, suggesting that structural modifications similar to those in this compound could enhance anticancer efficacy .
- Antimicrobial Testing : Research on substituted phenylthiazol-2-amines revealed that compounds with similar structural motifs displayed potent antimicrobial activity against Staphylococcus and E. coli, indicating a potential for further exploration in this area .
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Bromobenzyl Moiety : This is often achieved through bromination reactions followed by coupling with appropriate amines.
- Amine Functionalization : The methylamino group is introduced via reductive amination techniques.
- Final Hydrochloride Salt Formation : The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
The proposed mechanism of action involves interaction with specific biological targets within cells, leading to apoptosis in cancer cells or inhibition of bacterial growth through disruption of cell wall synthesis.
Data Table: Biological Activities Comparison
| Compound Name | Anticancer Activity | Antimicrobial Activity | CNS Activity |
|---|---|---|---|
| This compound | Moderate | High | Low |
| Thiazole-integrated pyrrolidin-2-one | High | Moderate | Moderate |
| Substituted phenylthiazol-2-amines | Moderate | High | Low |
特性
IUPAC Name |
tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;/h5-8,12,17H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXFBFEPNVAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661487 | |
| Record name | tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-24-8 | |
| Record name | Benzenepropanoic acid, 4-bromo-α-[(methylamino)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















